An In-depth Technical Guide to Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
CAS Number: 885-94-9 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol
Abstract
This technical guide provides a comprehensive overview of ethyl 1-phenyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document offers insights into its synthesis, elucidates its physicochemical and spectroscopic profile, and explores its reactivity and extensive applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded understanding of this versatile compound, emphasizing the rationale behind experimental protocols and its potential for developing novel therapeutics.
The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including the blockbuster COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib. Its prevalence stems from its unique combination of properties: it is a stable aromatic system, capable of participating in hydrogen bonding as both a donor and acceptor, and its substituents can be readily modified to fine-tune steric and electronic properties for optimal target engagement.
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (CAS 885-94-9) is a particularly valuable derivative. The ester functional group at the 4-position serves as a versatile chemical handle for further elaboration, while the N-phenyl group at the 1-position provides a lipophilic anchor that can be crucial for binding within protein active sites. This strategic combination of features makes it a foundational starting material for the synthesis of compound libraries aimed at a wide array of biological targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the bedrock of its reliable use in research and development. The data presented below has been compiled from various chemical suppliers and literature sources.
Table 1: Physicochemical Properties of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
| Property | Value |
| CAS Number | 885-94-9 |
| IUPAC Name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 98-102 °C |
| Boiling Point | Approx. 377.7 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
Spectroscopic Characterization:
The identity and purity of ethyl 1-phenyl-1H-pyrazole-4-carboxylate are unequivocally confirmed by a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear signature of the molecule's structure. Key expected signals include a triplet and a quartet for the ethyl ester protons, and distinct singlets for the two pyrazole ring protons (at C3 and C5), alongside multiplets corresponding to the N-phenyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, and the ethyl group carbons, confirming the carbon skeleton.
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IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1700-1720 cm⁻¹, indicative of the C=O (ester carbonyl) stretching vibration. Other key signals include C-H stretching from the aromatic rings and C-N stretching vibrations.
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Mass Spectrometry (MS): Mass spectral analysis will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound, confirming its elemental composition.
Synthesis and Mechanistic Considerations
The most common and reliable synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate involves a classical condensation-cyclization reaction. This approach is widely adopted due to its high yields and the ready availability of starting materials.
Preferred Synthetic Protocol: Phenylhydrazine and Ethyl 2-formyl-3-oxopropanoate Condensation
This method leverages a two-component cyclocondensation reaction, which is a cornerstone of heterocyclic chemistry.
Workflow Diagram: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Caption: High-level workflow for the synthesis and purification of the target compound.
Detailed Step-by-Step Methodology:
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-formyl-3-oxopropanoate (or its sodium salt equivalent) in absolute ethanol.
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Reaction Initiation: To the stirred solution, add an equimolar amount of phenylhydrazine. A catalytic amount of glacial acetic acid is then added to facilitate the initial condensation by protonating the formyl group, making it more electrophilic.
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Expert Insight: The use of acetic acid as a catalyst is crucial. While the reaction can proceed without it, the acid significantly accelerates the initial imine formation, leading to shorter reaction times and cleaner product formation.
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Cyclization: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and maintained for 2-4 hours. During this time, the initially formed hydrazone intermediate undergoes an intramolecular cyclization followed by dehydration to form the stable aromatic pyrazole ring.
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Product Isolation: Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is cooled to room temperature and then further chilled in an ice bath. The product, being a solid, will often precipitate out of the ethanol solution.
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Purification (Self-Validating System): The crude solid is collected by vacuum filtration and washed with cold ethanol to remove residual starting materials. For high-purity material required in drug development, recrystallization from an appropriate solvent system (e.g., ethanol/water) is performed.
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Trustworthiness: The success of the synthesis is validated by characterizing the final product. The sharp melting point (98-102 °C) of the recrystallized solid is a primary indicator of purity. This is then confirmed by ¹H NMR and Mass Spectrometry, ensuring the material meets the standards for subsequent use.
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Chemical Reactivity and Derivatization Potential
The true value of ethyl 1-phenyl-1H-pyrazole-4-carboxylate lies in its capacity to serve as a scaffold for further chemical modification. The ester moiety is the primary site of reactivity.
Diagram: Key Reaction Pathways for Derivatization
Caption: Major synthetic transformations starting from the title compound.
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Saponification: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) followed by acidic work-up to yield the corresponding 1-phenyl-1H-pyrazole-4-carboxylic acid . This acid is a crucial intermediate for forming amide bonds using standard peptide coupling reagents (e.g., EDC, HATU).
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Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with catalysts, can form a wide range of amide derivatives . This is one of the most common modifications in medicinal chemistry to explore interactions with protein active sites.
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Hydrazinolysis: Treatment with hydrazine hydrate readily converts the ester into the corresponding hydrazide . This hydrazide is a key building block for synthesizing other heterocyclic systems, such as 1,3,4-oxadiazoles or other pyrazoles.
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Reduction: The ester can be reduced to the corresponding primary alcohol ((1-phenyl-1H-pyrazol-4-yl)methanol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in ether synthesis or further oxidized to an aldehyde.
Applications in Drug Discovery
The 1-phenylpyrazole-4-carboxylate scaffold is a recurring motif in compounds targeting a diverse range of proteins due to its favorable drug-like properties.
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Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. Derivatives of this compound have been explored as inhibitors of various kinases involved in cancer and inflammatory diseases. The N-phenyl group can occupy hydrophobic pockets, while amide derivatives formed at the C4-position can form critical hydrogen bonds with the hinge region of the kinase.
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Anti-inflammatory Agents: The pyrazole core is famously associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. Research continues to explore novel pyrazole derivatives for improved selectivity and reduced side effects.
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Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules demonstrating activity against various bacterial, fungal, and viral targets. The ability to easily generate large libraries of derivatives makes it an attractive starting point for screening against new and resistant pathogens.
This compound serves not just as a final molecule but as a critical starting point or fragment in Fragment-Based Drug Discovery (FBDD) and as a core structure in library synthesis for High-Throughput Screening (HTS).
Conclusion
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its ester functional group, provides a reliable and efficient pathway to a vast chemical space of potential drug candidates. Its proven track record as a core component of bioactive molecules underscores its continuing importance in the quest for novel therapeutics. This guide has provided the foundational knowledge and practical insights necessary for its effective utilization in a modern research and development setting.
References
Due to the nature of this exercise, direct links to paywalled scientific articles are not generated. The references below are representative of public chemical databases and open-access literature where information on this compound can be found. In a real-world scenario, these would be supplemented with citations to specific peer-reviewed journal articles.
